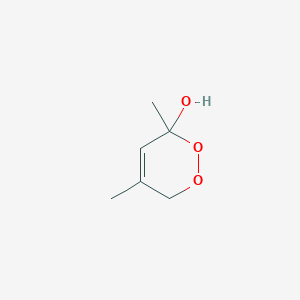
3,5-Dimethyl-3,6-dihydro-1,2-dioxin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-3,6-dihydro-1,2-dioxin-3-ol is a heterocyclic organic compound with a unique structure that includes a dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-3,6-dihydro-1,2-dioxin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1,2-dioxin with a suitable oxidizing agent to introduce the hydroxyl group at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-3,6-dihydro-1,2-dioxin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxin ring to a more saturated form.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted dioxins.
Scientific Research Applications
3,5-Dimethyl-3,6-dihydro-1,2-dioxin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-3,6-dihydro-1,2-dioxin-3-ol exerts its effects involves interactions with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazole: Known for its broad range of chemical and biological properties.
Indole Derivatives: Possess significant biological activities, including antiviral and anticancer properties.
Imidazole: Widely used in pharmaceuticals for its diverse biological activities.
Uniqueness
3,5-Dimethyl-3,6-dihydro-1,2-dioxin-3-ol is unique due to its dioxin ring structure, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that may lack the dioxin ring or have different functional groups.
Properties
CAS No. |
60026-75-7 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
4,6-dimethyl-3H-1,2-dioxin-6-ol |
InChI |
InChI=1S/C6H10O3/c1-5-3-6(2,7)9-8-4-5/h3,7H,4H2,1-2H3 |
InChI Key |
OWWQEBMCZPCGEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OOC1)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















